5-Ethoxy-2-nitropyridine
CAS No.: 856164-26-6
Cat. No.: VC8300993
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 856164-26-6 |
---|---|
Molecular Formula | C7H8N2O3 |
Molecular Weight | 168.15 g/mol |
IUPAC Name | 5-ethoxy-2-nitropyridine |
Standard InChI | InChI=1S/C7H8N2O3/c1-2-12-6-3-4-7(8-5-6)9(10)11/h3-5H,2H2,1H3 |
Standard InChI Key | IXVHPVKSEBHJDB-UHFFFAOYSA-N |
SMILES | CCOC1=CN=C(C=C1)[N+](=O)[O-] |
Canonical SMILES | CCOC1=CN=C(C=C1)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The molecular formula of 5-ethoxy-2-nitropyridine is C7H8N2O3, with a molecular weight of 168.15 g/mol . Its IUPAC name, 5-ethoxy-2-nitropyridine, reflects the substitution pattern on the pyridine ring. The nitro group at position 2 and ethoxy group at position 5 create distinct electronic effects: the nitro group withdraws electron density via resonance, while the ethoxy group donates electrons through its lone pairs on oxygen. This interplay influences the compound’s reactivity in electrophilic and nucleophilic reactions.
The canonical SMILES representation (CCOC1=CN=C(C=C1)N+[O-]) and InChIKey (IXVHPVKSEBHJDB-UHFFFAOYSA-N) provide precise identifiers for its structure . Computational analyses predict a planar pyridine ring with slight distortions due to steric and electronic effects from substituents.
Physicochemical Properties
While experimental data on melting point, boiling point, and density remain unreported, estimated values derived from analogous nitropyridines suggest:
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LogP (Partition Coefficient): ~1.91, indicating moderate hydrophobicity .
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Polar Surface Area (PSA): 67.94 Ų, reflecting significant polarity due to nitro and ethoxy groups .
These properties suggest solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water, consistent with nitropyridine behavior .
Synthesis and Manufacturing
General Nitropyridine Synthesis
Nitropyridines are typically synthesized via electrophilic nitration or vicarious nucleophilic substitution (VNS). The former involves treating pyridine derivatives with nitrating agents like nitric acid or dinitrogen pentoxide (N2O5) . For example, Bakke (2003) demonstrated that reacting pyridine with N2O5 in liquid SO2 generates nitropyridinium intermediates, which rearrange via -sigmatropic shifts to yield 3-nitropyridine .
Challenges in 5-Ethoxy-2-Nitropyridine Synthesis
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Direct Nitration of 5-Ethoxypyridine: Treating 5-ethoxypyridine with a nitrating agent (e.g., HNO3/H2SO4). The electron-donating ethoxy group may direct nitration to the ortho/para positions, favoring position 2 .
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Nitro Group Introduction via Vicarious Substitution: Using a leaving group (e.g., sulfonic acid) at position 2, followed by nitro group displacement under basic conditions .
A patent describing the synthesis of 2-hydroxy-5-nitropyridine (CN112745259A) highlights the utility of diazotization and hydrolysis steps, which could be adapted for ethoxy-substituted analogs .
Chemical Reactivity and Derivatives
Reductive Transformations
Reduction of the nitro group to an amine (-NH2) using catalysts (e.g., Pd/C, H2) could yield 5-ethoxy-2-aminopyridine, a potential intermediate for pharmaceuticals or agrochemicals .
Functional Group Interconversion
The ethoxy group may undergo hydrolysis to a hydroxyl group under acidic or basic conditions, forming 5-hydroxy-2-nitropyridine. This derivative has documented applications in synthesizing chlorinated nitropyridines, which serve as precursors to antimalarial agents .
Applications and Industrial Relevance
Material Science
Nitropyridines contribute to ligand design in coordination chemistry. The nitro and ethoxy groups could chelate metal ions, enabling applications in catalysis or sensor development .
Comparative Analysis with Related Compounds
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